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Compound of Interest

Compound Name: Deucravacitinib hydrochloride

Cat. No.: B12776503

A new class of oral treatment for moderate-to-severe plague psoriasis, deucravacitinib
hydrochloride, a first-in-class, selective tyrosine kinase 2 (TYK2) inhibitor, demonstrates a
differentiated safety profile compared to other Janus kinase (JAK) inhibitors. This guide
provides a comprehensive comparison of the safety data, supported by experimental evidence,
for researchers, scientists, and drug development professionals.

Deucravacitinib's unique mechanism of allosteric inhibition of TYK2, by binding to its regulatory
pseudokinase (JH2) domain, underpins its distinct safety and tolerability.[1][2] Unlike other JAK
inhibitors that bind to the conserved ATP-binding site in the catalytic domain of multiple JAK
family members (JAK1, JAK2, JAK3), deucravacitinib's targeted action is designed to minimize
off-target effects.[1][2][3] This specificity is believed to contribute to a lower incidence of
adverse events commonly associated with broader JAK inhibition, such as hematologic
abnormalities and certain infections.[1]

Comparative Safety Data

The following tables summarize the key safety findings for deucravacitinib compared to other
prominent JAK inhibitors, based on data from pivotal clinical trials. It is important to note that
direct head-to-head safety trials for all listed inhibitors are not always available, and
comparisons should be interpreted with consideration of the different patient populations and
study designs.
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EAIR: Exposure-Adjusted Incidence Rate; PY: Patient-Years; NMSC: Non-Melanoma Skin
Cancer. Data for Tofacitinib, Baricitinib, and Upadacitinib are compiled from various sources
and may not be directly comparable due to differences in study populations and methodologies.

Experimental Protocols

The safety and efficacy of deucravacitinib have been primarily established in the POETYK
PSO-1 and POETYK PSO-2 Phase 3 clinical trials.

POETYK PSO-1 and PSO-2 Study Design

o Objective: To evaluate the efficacy and safety of deucravacitinib compared with placebo and
apremilast in adults with moderate-to-severe plaque psoriasis.[9]

o Study Design: These were 52-week, multicenter, randomized, double-blind, placebo- and
active comparator-controlled trials.[3][10]

o Participants: Adults with a diagnosis of moderate-to-severe plaque psoriasis for at least 6
months, who were candidates for systemic therapy or phototherapy, with a Psoriasis Area
and Severity Index (PASI) score =12, a static Physician's Global Assessment (SPGA) score
>3, and body surface area (BSA) involvement >10%.[11][12]

« Intervention: Patients were randomized in a 1:2:1 ratio to receive placebo, deucravacitinib 6
mg once daily, or apremilast 30 mg twice daily.[3][12]

e Primary Endpoints: The co-primary endpoints were the percentage of patients achieving a
PASI 75 response and the percentage of patients achieving an sPGA score of 0 (clear) or 1
(almost clear) at week 16 versus placebo.[11]

o Safety Assessments: Safety was monitored throughout the trials, with collection of all
adverse events (AEs), serious adverse events (SAES), and AEs of special interest.
Laboratory monitoring for hematologic, renal, and hepatic parameters was conducted at
regular intervals.

Following the 52-week trials, patients had the option to enroll in an open-label long-term
extension (LTE) study to continue receiving deucravacitinib and be monitored for long-term
safety and efficacy.[10][13]
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Signaling Pathway and Experimental Workflow
Visualizations

To further elucidate the distinct characteristics of deucravacitinib, the following diagrams
illustrate its mechanism of action and the workflow of its pivotal clinical trials.
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Deucravacitinib (Allosteric TYK2 Inhibition) Other JAK Inhibitors (ATP-Competitive Inhibition)
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Caption: Mechanism of Action: Deucravacitinib vs. Other JAK Inhibitors.
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Caption: POETYK PSO-1/2 Clinical Trial Workflow.

Conclusion

Deucravacitinib's novel, selective, allosteric inhibition of TYK2 represents a significant
advancement in the oral treatment of moderate-to-severe plaque psoriasis.[10] The clinical
data to date suggest a safety profile that is distinct from that of other JAK inhibitors, with a
lower incidence of certain adverse events of special interest.[6] This favorable safety profile,
combined with demonstrated efficacy, positions deucravacitinib as a valuable therapeutic
option for appropriate patients.[8][14] Ongoing long-term studies will continue to provide
valuable insights into the sustained safety and efficacy of this innovative therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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